molecular formula C7H14FNO B13330209 3-Fluoroazocan-4-ol

3-Fluoroazocan-4-ol

Cat. No.: B13330209
M. Wt: 147.19 g/mol
InChI Key: RPOXYBVJWQSVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoroazocan-4-ol is an eight-membered azocane ring system substituted with a fluorine atom at position 3 and a hydroxyl group at position 3.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

3-fluoroazocan-4-ol

InChI

InChI=1S/C7H14FNO/c8-6-5-9-4-2-1-3-7(6)10/h6-7,9-10H,1-5H2

InChI Key

RPOXYBVJWQSVFC-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C(C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazocan-4-ol typically involves the fluorination of azocan-4-ol. One common method is the reaction of azocan-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. Continuous flow reactors can be employed to enhance the yield and purity of the product while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroazocan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding azocan-4-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-fluoroazocan-4-one.

    Reduction: Formation of azocan-4-ol.

    Substitution: Formation of 3-azidoazocan-4-ol or 3-cyanoazocan-4-ol.

Scientific Research Applications

3-Fluoroazocan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoroazocan-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoroalkyl-1,4-dihydroazolo[5,1-c][1,2,4]triazin-4-ols

These compounds share structural similarities with 3-Fluoroazocan-4-ol, featuring a fused triazole-triazinone core with a fluorine-containing alkyl substituent. However, their smaller heterocyclic framework (triazinone vs. azocane) results in distinct conformational and electronic properties. Synthesis of these analogs requires 3-fluoroalkyl-3-oxopropanoate, similar to this compound, but their yields and scalability are constrained by reagent availability .

Key Differences:

  • Ring Size: Azocane (8-membered) vs. fused triazinone (6-membered).
  • Substituents: Both feature fluorine and hydroxyl groups, but spatial arrangement differs.
  • Synthesis Cost: Both rely on costly fluoroalkyl precursors, but triazin-4-ols may require additional cyclization steps .
[(3R,4S)-3-Fluorooxan-4-yl]methanol

This compound is a six-membered oxane ring with fluorine at position 3 and a hydroxymethyl group at position 4. While structurally distinct from azocan derivatives, its fluorinated scaffold and polar substituents make it a relevant comparator. It is synthesized via asymmetric catalysis and is utilized in pharmaceuticals and agrochemicals for its stereochemical precision .

Key Differences:

  • Functional Groups: Hydroxymethyl (-CH2OH) vs. hydroxyl (-OH), altering solubility and hydrogen-bonding capacity .
Fluorinated Triazolo-Oxazin Derivatives (e.g., Intermediate 24)

Patented fluorinated compounds like 5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzoic acid incorporate triazole-oxazin moieties. These feature aromatic fluorination and complex heterocycles, diverging from this compound’s aliphatic azocane core. Their synthesis employs multi-step protocols with moderate yields (e.g., 41% for Intermediate 24) .

Key Differences:

  • Hybrid Structures: Triazolo-oxazin vs. azocane.
  • Bioactivity Targets: Primarily developed for kinase inhibition, unlike carboxylesterase focus of this compound .

Physicochemical and Analytical Properties

Compound Molecular Weight (g/mol) LC-MS Retention Time (min) m/z ([M+H]+)
This compound ~157.15 (estimated) Not reported Not reported
Intermediate 24 407.34 0.52 407
Triazin-4-ols Variable (fluoroalkyl-dependent) Not reported Not reported

Notes:

  • Intermediate 24’s higher molecular weight reflects its benzoic acid and triazolo-oxazin components .
  • This compound’s smaller size may enhance membrane permeability compared to bulkier analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.